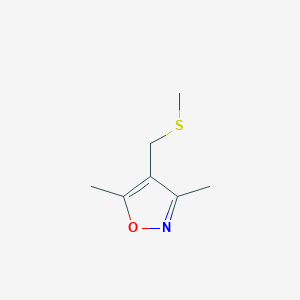

3,5-Dimethyl-4-((methylthio)methyl)isoxazole

Vue d'ensemble

Description

3,5-Dimethyl-4-((methylthio)methyl)isoxazole is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have significant importance in the field of drug discovery .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves metal-free synthetic routes . In 2019, a synthetic method for novel 3,5-disubstituted isoxazole scaffolds was introduced, which can be used as a possible anti-Parkinson agent .Molecular Structure Analysis

The molecular formula of 3,5-Dimethyl-4-((methylthio)methyl)isoxazole is C7H11NOS . Isoxazole is a five-membered heterocyclic moiety .Applications De Recherche Scientifique

- Anticancer Agents : Isoxazole derivatives have shown promise as cytotoxic agents. Scientists investigate their impact on cancer cell lines, including leukemia and solid tumors .

Organic Synthesis and Chemical Reactions

The compound’s unique structure makes it valuable in synthetic chemistry:

- Oxidative Conversion : Researchers have used 3,5-dimethyl-4-(methylsulfanylmethyl)-1,2-oxazole as a starting material for synthesizing other compounds. For instance, oxidative conversion of oximes to 3-aryl isoxazoles involves this scaffold .

Coordination Chemistry and Crystallography

The crystal structures of related compounds provide insights into their coordination behavior:

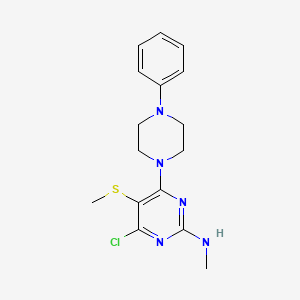

- Copper Complexes : Interaction of 3,5-dimethyl-[4-(methoxy)-2-pyridinyl]-methylthio-4,6-dimethyl-pyrimidine with CuCl2·2H2O in methanol yields a square-planar copper (II) complex. This complex has been structurally characterized .

Biological Studies and Cellular Effects

Researchers examine the effects of these compounds on biological systems:

Safety and Hazards

3,5-Dimethyl-4-isoxazolecarbaldehyde, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Mécanisme D'action

Mode of Action

Isoxazoles are generally synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction is known to occur via a concerted pathway .

Biochemical Pathways

Isoxazoles are known to be involved in various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Result of Action

Isoxazoles are known to exhibit various biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The synthesis of isoxazoles generally avoids the requirement of inert gas, cryogenics, as well as toxic metal contamination, making them useful for the generation of diverse molecular architectures .

Propriétés

IUPAC Name |

3,5-dimethyl-4-(methylsulfanylmethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5-7(4-10-3)6(2)9-8-5/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORABKOGQOWLYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363001 | |

| Record name | 11L-542S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62679-06-5 | |

| Record name | 11L-542S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Diethylamino)-2-oxoethoxy]acetic acid](/img/structure/B3032836.png)

![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032852.png)

![4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate](/img/no-structure.png)